molecular formula C17H23ClN6O2 B1261139 2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No.: B1261139
M. Wt: 378.9 g/mol
InChI Key: ZMPSLQHVIXWVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(5-chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Several studies have shown that derivatives of 1,3,5-triazine, a core component of the compound , exhibit notable antimicrobial activities. For instance, the antimicrobial activity of new pyridine derivatives, including 1,3,5-triazine structures, has been extensively studied (Patel, Agravat, & Shaikh, 2011). These compounds have displayed variable and modest activity against strains of bacteria and fungi.
  • Another study synthesized a range of 1,2,4-triazine derivatives, noting their potential in antibacterial and anticancer applications. These derivatives include structures similar to the compound and have shown promising results against various bacteria and cancer cell lines (Bondock & Gieman, 2015).

Chemical Synthesis and Structural Analysis

  • The synthesis and structural analysis of related triazine compounds have been a subject of research, highlighting the chemical properties and potential applications of these molecules in various fields. For instance, the molecular and crystal structure of similar triazine compounds has been analyzed, providing insights into their chemical behavior and potential uses (Dolzhenko et al., 2011).

Applications in Peptide Analysis and Chromatography

  • Research has also explored the use of triazine-based compounds in peptide analysis and chromatography. For example, a study evaluated fluorescent monochloro-s-triazine reagent for amino acid analysis, demonstrating the utility of triazine derivatives in analytical chemistry (Brückner & Wachsmann, 2003).

Potential in Drug Discovery and Disease Treatment

  • The structural and functional characteristics of triazine derivatives have implications in drug discovery and the treatment of diseases. Compounds containing the triazine structure have been investigated for their potential as antimicrobial and anticancer agents, suggesting a possible role in therapeutic applications (Al-Omar et al., 2010).

Properties

Molecular Formula

C17H23ClN6O2

Molecular Weight

378.9 g/mol

IUPAC Name

2-[[4-(5-chloro-2-methoxyanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C17H23ClN6O2/c1-26-14-6-5-12(18)11-13(14)20-16-21-15(19-7-10-25)22-17(23-16)24-8-3-2-4-9-24/h5-6,11,25H,2-4,7-10H2,1H3,(H2,19,20,21,22,23)

InChI Key

ZMPSLQHVIXWVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol

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